molecular formula C8H16O2 B1274113 5,5-Dimethylhexanoic acid CAS No. 24499-80-7

5,5-Dimethylhexanoic acid

Cat. No. B1274113
CAS RN: 24499-80-7
M. Wt: 144.21 g/mol
InChI Key: VBHRLSQLJDHSCO-UHFFFAOYSA-N
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Description

5,5-Dimethylhexanoic acid, also known as DMHA, is a naturally occurring fatty acid found in some plants and animals. It is an aliphatic carboxylic acid with a molecular formula of C7H14O2. It is a colorless, water-insoluble liquid at room temperature and has a slightly sweet, pungent odor. DMHA has been studied for its potential therapeutic benefits, including its ability to act as a stimulant and a nootropic. In addition, DMHA has been used as an ingredient in dietary supplements and energy drinks.

Scientific Research Applications

Enzymatic Catalysis and Inhibition

5,5-Dimethylhexanoic acid analogs have been studied for their interactions with carnitine acyltransferases, a class of enzymes involved in fatty acid metabolism. Specifically, 3-Hydroxy-5,5-dimethylhexanoic acid (HDH) and its derivatives demonstrate competitive inhibition of several carnitine acyltransferases, despite not being substrates for these enzymes. This suggests the importance of the quaternary ammonium charge on carnitine for catalysis and binding in these enzymes (Saeed, Mcmillin, Wolkowicz, & Brouillette, 1993).

Asymmetric Oxidation in Bacteria

Certain bacteria, like Rhodococcus sp., have been observed to catalyze the asymmetric oxidation of hydrocarbons, resulting in the production of dimethylhexanoic acids. This biodegradation process of isoalkanes, including the synthesis of dimethylhexanoic acids from hydrocarbons like 2,5-dimethylhexane, indicates potential applications in environmental biotechnology (Matsui & Furuhashi, 1995).

Synthetic Chemistry Applications

Dimethylhexanoic acid derivatives have been synthesized and studied for various chemical reactions, including the synthesis of specific esters and cyclopropanecarboxylates. These compounds are of interest in the field of synthetic organic chemistry, potentially contributing to the development of new synthetic routes and materials (Matsui et al., 1986).

Combustion Chemistry

Research into the combustion characteristics of compounds like 2,5-dimethylhexane, which can yield dimethylhexanoic acids as products, contributes to a better understanding of the combustion behavior of hydrocarbon fuels. This is crucial for developing more efficient and cleaner combustion processes, especially for alternative fuels (Sarathy et al., 2014).

Medical Research Applications

While the focus here is on non-medical applications, it's worth noting that derivatives of dimethylhexanoic acid have been studied in contexts such as photoaffinity labeling for identifying molecular targets of certain drugs, highlighting their potential utility in pharmaceutical research (Palmer et al., 2007).

Biochemical Analysis

Biochemical Properties

5,5-Dimethylhexanoic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetase, which catalyzes the formation of acyl-CoA derivatives. This interaction is crucial for the activation of this compound, enabling its subsequent participation in metabolic pathways. Additionally, this compound may interact with proteins involved in lipid transport and storage, influencing lipid homeostasis within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In adipocytes, it can modulate lipid metabolism by influencing the expression of genes involved in fatty acid synthesis and degradation. This compound also affects cell signaling pathways, such as the AMP-activated protein kinase (AMPK) pathway, which plays a role in energy homeostasis. Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing overall cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, the binding of this compound to acyl-CoA synthetase results in the formation of acyl-CoA derivatives, which are essential intermediates in fatty acid metabolism. Additionally, this compound may act as an allosteric modulator of certain enzymes, enhancing or inhibiting their activity. These interactions can lead to changes in gene expression, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be significant. Prolonged exposure to this compound may lead to alterations in lipid metabolism, changes in gene expression, and potential impacts on cell viability. These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are influenced by the dosage administered. At low doses, this compound may have minimal impact on overall physiology. At higher doses, it can induce significant changes in lipid metabolism, leading to alterations in body weight and fat distribution. Toxic effects may also be observed at very high doses, including liver damage and disruptions in metabolic homeostasis. These findings highlight the importance of careful dosage selection in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It is activated by acyl-CoA synthetase to form acyl-CoA derivatives, which can then enter the β-oxidation pathway for energy production. Additionally, this compound may be incorporated into complex lipids, such as triglycerides and phospholipids, influencing lipid composition within cells. The interactions of this compound with various enzymes and cofactors are critical for its metabolic fate and overall impact on cellular metabolism .

Transport and Distribution

Within cells, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent localization within various cellular compartments. The distribution of this compound can influence its activity and function, as it may accumulate in lipid droplets or other organelles involved in lipid metabolism. Understanding the transport and distribution mechanisms of this compound is essential for elucidating its biological effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound may be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, where it can participate in lipid metabolism and other cellular processes. The localization of this compound within these compartments can affect its activity and function, highlighting the importance of subcellular targeting in its biochemical role .

properties

IUPAC Name

5,5-dimethylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-8(2,3)6-4-5-7(9)10/h4-6H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHRLSQLJDHSCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179255
Record name 5,5-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24499-80-7
Record name 5,5-Dimethylhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24499-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,5-Dimethylhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024499807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,5-Dimethylhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-dimethylhexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.066
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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